molecular formula C17H17NOS B5727433 1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine

1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine

Cat. No. B5727433
M. Wt: 283.4 g/mol
InChI Key: JBACONCTEBKMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of compounds known as pyrrolidines, which have a wide range of biological activities.

Scientific Research Applications

1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating various diseases, including cancer and neurodegenerative disorders. Additionally, it has been shown to have antibacterial and antifungal properties, which may make it useful for treating infections.

Mechanism of Action

The mechanism of action of 1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may help to prevent or treat various diseases. Additionally, it has been shown to have antibacterial and antifungal properties, which may make it useful for treating infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine in lab experiments is that it has a wide range of biological activities, which makes it useful for studying various biological processes. Additionally, it has been shown to have low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of using 1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine. One area of research is to further investigate its mechanism of action, which may help to identify new therapeutic targets for treating various diseases. Additionally, more studies are needed to determine its efficacy and safety in animal models and humans. Furthermore, it may be useful to study the potential interactions of 1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine with other drugs, which may help to identify new drug combinations for treating diseases.

Synthesis Methods

The synthesis of 1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine involves the reaction of 3-phenoxybenzaldehyde with thiourea and pyrrolidine in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy.

properties

IUPAC Name

(3-phenoxyphenyl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c20-17(18-11-4-5-12-18)14-7-6-10-16(13-14)19-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBACONCTEBKMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanethione

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